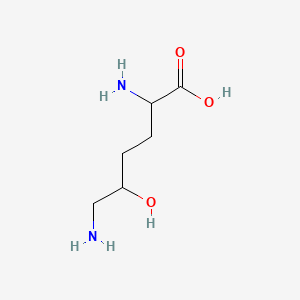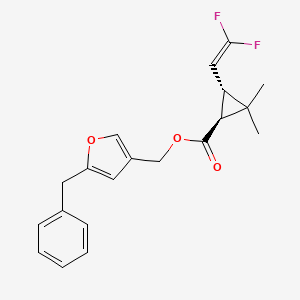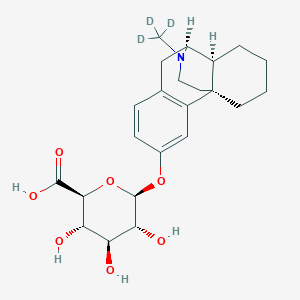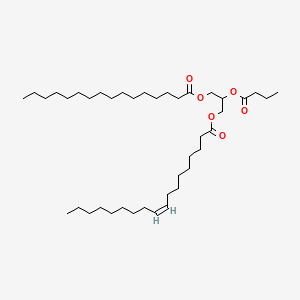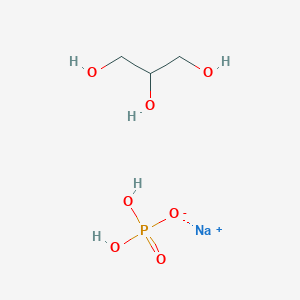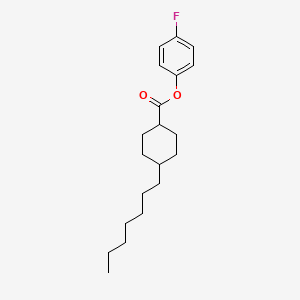
4-Fluorophenyl 4-heptylcyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorophenyl 4-heptylcyclohexanecarboxylate is a chemical compound known for its unique structure and potential applications in various fields. It consists of a fluorophenyl group attached to a heptylcyclohexanecarboxylate moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 4-Fluorophenyl 4-heptylcyclohexanecarboxylate typically involves several steps, starting with the preparation of the fluorophenyl and heptylcyclohexanecarboxylate precursors. These precursors are then subjected to esterification reactions under controlled conditions to form the final compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
4-Fluorophenyl 4-heptylcyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4-Fluorophenyl 4-heptylcyclohexanecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Fluorophenyl 4-heptylcyclohexanecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, altering their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Fluorophenyl 4-heptylcyclohexanecarboxylate can be compared with other similar compounds, such as:
- 4-Fluorophenylacetic acid
- 4-Fluorophenylacetylene
- 4-Fluorobenzyl chloride
These compounds share structural similarities but differ in their functional groups and chemical properties
Properties
CAS No. |
79912-85-9 |
|---|---|
Molecular Formula |
C20H29FO2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(4-fluorophenyl) 4-heptylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C20H29FO2/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)20(22)23-19-14-12-18(21)13-15-19/h12-17H,2-11H2,1H3 |
InChI Key |
LSDPYLPHCDWCEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


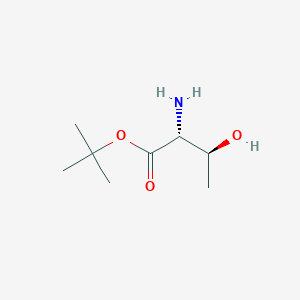
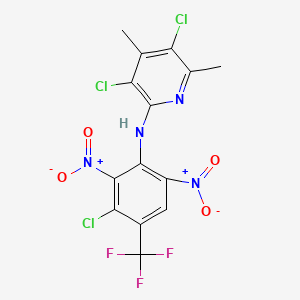

![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13416231.png)
